4-Methoxy-N-(2-phenoxyethyl)aniline 4-Methoxy-N-(2-phenoxyethyl)aniline
Brand Name: Vulcanchem
CAS No.: 61040-68-4
VCID: VC19545988
InChI: InChI=1S/C15H17NO2/c1-17-14-9-7-13(8-10-14)16-11-12-18-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3
SMILES:
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol

4-Methoxy-N-(2-phenoxyethyl)aniline

CAS No.: 61040-68-4

Cat. No.: VC19545988

Molecular Formula: C15H17NO2

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-N-(2-phenoxyethyl)aniline - 61040-68-4

Specification

CAS No. 61040-68-4
Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
IUPAC Name 4-methoxy-N-(2-phenoxyethyl)aniline
Standard InChI InChI=1S/C15H17NO2/c1-17-14-9-7-13(8-10-14)16-11-12-18-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3
Standard InChI Key PIUBWPLWXHMUEP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NCCOC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central aniline group substituted with a methoxy group at the para position (-OCH3\text{-OCH}_3) and a 2-phenoxyethylamine side chain. The ethoxy linker between the aniline and phenyl groups introduces flexibility, influencing its conformational dynamics. Key structural parameters include:

PropertyValue
Molecular FormulaC15H17NO2\text{C}_{15}\text{H}_{17}\text{NO}_2
Molecular Weight243.30 g/mol
IUPAC Name4-methoxy-N-(2-phenoxyethyl)aniline
Exact Mass243.1259 Da
XLogP3-AA3.5
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (N, two O atoms)

The gauche conformation of the phenoxyethyl side chain is energetically favored, as revealed by density functional theory (DFT) calculations.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Stretching vibrations at 3350 cm1^{-1} (N-H), 1240 cm1^{-1} (C-O-C ether), and 1500 cm1^{-1} (aromatic C=C) confirm functional groups.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: δ 6.8–7.3 ppm (aromatic protons), δ 3.7–4.1 ppm (OCH3_3 and OCH2_2), δ 3.4–3.6 ppm (NHCH2_2) .

    • 13C^{13}\text{C} NMR: δ 154 ppm (C-O), δ 116–130 ppm (aromatic carbons) .

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or reductive amination:

  • Route A: Reaction of 4-methoxyaniline with 2-phenoxyethyl chloride in the presence of a base (e.g., K2_2CO3_3) in dimethylformamide (DMF) at 80°C.

  • Route B: Reductive amination of 4-methoxybenzaldehyde with 2-phenoxyethylamine using NaBH4_4 as a reducing agent .

Yield Optimization:

  • Route A achieves ~75% yield with a reaction time of 12 hours.

  • Route B yields ~68% but requires milder conditions (room temperature, 24 hours).

Chemical Reactivity

  • Oxidation: Forms N-oxide derivatives under mild oxidizing conditions (e.g., H2_2O2_2/acetic acid).

  • Electrophilic Substitution: Undergoes nitration at the ortho position of the methoxy group with HNO3_3/H2_2SO4_4 .

  • Hydrolysis: Resistant to acidic hydrolysis but degrades in basic conditions (NaOH/EtOH, reflux) to yield 4-methoxyaniline and phenoxyethanol.

Spectroscopic and Computational Studies

Conformational Analysis

DFT studies (B3LYP/6-311+G(d,p)) reveal two stable conformers:

  • Gauche Conformer: Lower energy (ΔG = 0 kcal/mol) due to reduced steric hindrance between the phenoxy and methoxy groups.

  • Anti Conformer: Higher energy (ΔG = 1.2 kcal/mol) with intramolecular hydrogen bonding (N-H···O).

Electronic Properties

  • HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity.

  • Dipole Moment: 2.8 Debye, influenced by the electron-donating methoxy group .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Anticancer Agents: Serves as a precursor in synthesizing tyrosine kinase inhibitors.

  • Antioxidants: Derivatives exhibit radical-scavenging activity in vitro (IC50_{50} = 12 µM against DPPH) .

Materials Science

  • Liquid Crystals: Incorporated into mesogenic cores for tunable phase transitions.

  • Polymer Additives: Enhances thermal stability in epoxy resins (Tg_g increased by 15°C at 5 wt%) .

ParameterValue
GHS Hazard StatementsH315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Precautionary MeasuresP261 (Avoid inhalation), P305+P351+P338 (Eye exposure protocol)

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